1,1'-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene)
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Overview
Description
1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) is an organic compound characterized by the presence of a disulfide bond linking two benzene rings, each substituted with an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) typically involves the reaction of 4-ethenylbenzyl chloride with sodium disulfide under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the disulfide group, forming the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The ethenyl groups can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: DTT or TCEP in aqueous or organic solvents.
Substitution: Halogens (e.g., Br₂, Cl₂) in the presence of a catalyst or under UV light.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) finds applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways involving disulfide bonds.
Medicine: Explored for its potential use in drug delivery systems due to its ability to undergo redox reactions.
Industry: Utilized in the production of polymers and materials with specific mechanical and chemical properties.
Mechanism of Action
The mechanism by which 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, which are crucial in various biological and chemical processes. The compound can interact with thiol-containing molecules, leading to the formation or cleavage of disulfide bonds, thereby modulating the activity of proteins and enzymes.
Comparison with Similar Compounds
- 1,1’-[Disulfanediylbis(methylene)]bis(4-fluorobenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(2,4,6-trimethylbenzene)
- 1,1’-[Disulfanediylbis(methylene)]bis(4-chlorobenzene)
Comparison: Compared to its analogs, 1,1’-[Disulfanediylbis(methylene)]bis(4-ethenylbenzene) is unique due to the presence of ethenyl groups, which confer additional reactivity and potential for polymerization. This makes it particularly valuable in the synthesis of advanced materials and polymers with tailored properties.
Properties
CAS No. |
67030-83-5 |
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Molecular Formula |
C18H18S2 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
1-ethenyl-4-[[(4-ethenylphenyl)methyldisulfanyl]methyl]benzene |
InChI |
InChI=1S/C18H18S2/c1-3-15-5-9-17(10-6-15)13-19-20-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 |
InChI Key |
MFOUTNQFFOAIKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)CSSCC2=CC=C(C=C2)C=C |
Origin of Product |
United States |
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